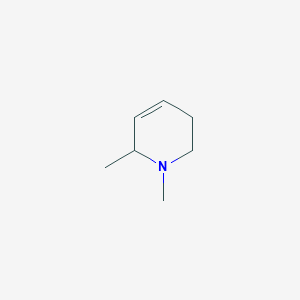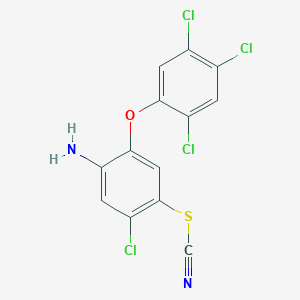
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate is a chemical compound that has been widely used in scientific research. It is a thiocyanate derivative of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and has been shown to have potential applications in various fields, including agriculture and medicine.
Mécanisme D'action
The mechanism of action of 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate can have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of enzymes involved in nucleic acid biosynthesis, as mentioned above. Physiologically, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate in lab experiments is its ability to selectively target certain cells, such as cancer cells. Additionally, it has been shown to have a relatively low toxicity in animal studies. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate. One area of interest is its potential use as an anticancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in materials science and as a fluorescent probe. Finally, more research is needed to develop more efficient synthesis methods for 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate, which could increase its availability for scientific research.
Méthodes De Synthèse
The synthesis of 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate involves the reaction of 2,4,5-trichlorophenol with thionyl chloride to form 2,4,5-trichlorophenyl chlorosulfite. This intermediate is then reacted with 4-amino-2-chlorophenol in the presence of potassium thiocyanate to yield 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate.
Applications De Recherche Scientifique
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate has been extensively studied for its potential applications in various scientific fields. In agriculture, it has been shown to be effective in controlling the growth of weeds and pests. In medicine, it has been investigated for its potential anticancer and antiviral properties. Additionally, it has been studied for its use in materials science and as a fluorescent probe.
Propriétés
Numéro CAS |
13997-29-0 |
|---|---|
Nom du produit |
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate |
Formule moléculaire |
C13H6Cl4N2OS |
Poids moléculaire |
380.1 g/mol |
Nom IUPAC |
[4-amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl] thiocyanate |
InChI |
InChI=1S/C13H6Cl4N2OS/c14-6-1-8(16)11(3-7(6)15)20-12-4-13(21-5-18)9(17)2-10(12)19/h1-4H,19H2 |
Clé InChI |
KPNRBRAYWRNRPO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)SC#N)OC2=CC(=C(C=C2Cl)Cl)Cl)N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)SC#N)OC2=CC(=C(C=C2Cl)Cl)Cl)N |
Synonymes |
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



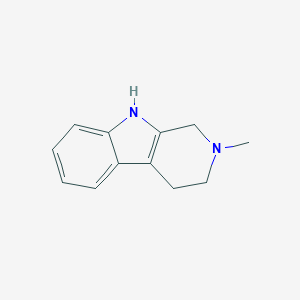
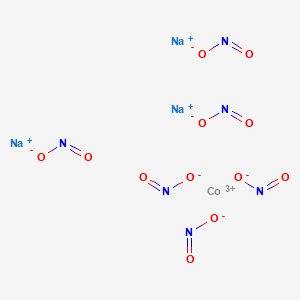
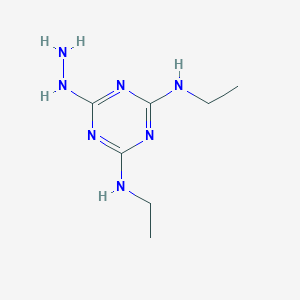

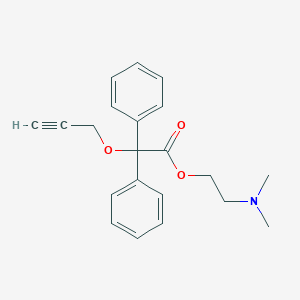
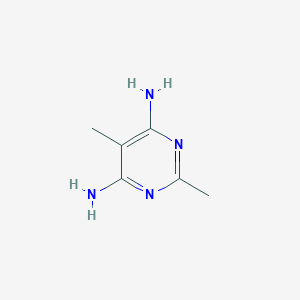
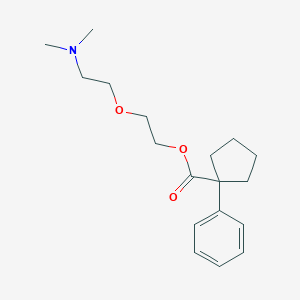
![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
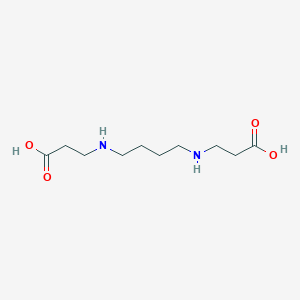
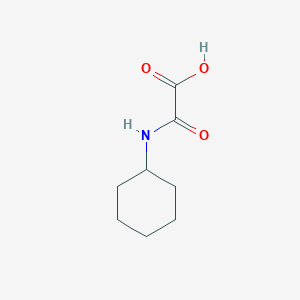
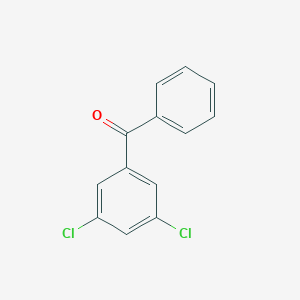
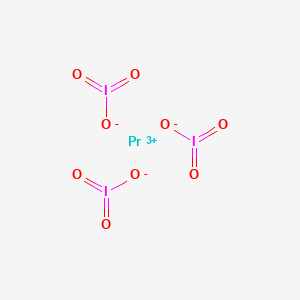
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
